Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate
CAS No.: 1353000-05-1
Cat. No.: VC11689516
Molecular Formula: C20H20N2O2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353000-05-1 |
|---|---|
| Molecular Formula | C20H20N2O2 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | benzyl N-(2-amino-1-naphthalen-2-ylethyl)carbamate |
| Standard InChI | InChI=1S/C20H20N2O2/c21-13-19(18-11-10-16-8-4-5-9-17(16)12-18)22-20(23)24-14-15-6-2-1-3-7-15/h1-12,19H,13-14,21H2,(H,22,23) |
| Standard InChI Key | ODGSWXASIYSMHB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2 |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2 |
Introduction
Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate is a complex organic compound with a molecular formula of C20H20N2O2 and a molecular weight of 320.39 g/mol. This compound features a naphthalene ring, an amino group, and a carbamate moiety, which contribute to its unique chemical and biological properties. It is used as a building block in organic synthesis and has potential applications in medicine and biology due to its antimicrobial and anticancer activities.
Synthesis Methods
The synthesis of Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-amino-1-(naphthalen-2-yl)ethanol under basic conditions. The reaction is usually carried out in organic solvents like dichloromethane or tetrahydrofuran, with bases such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
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Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
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Reduction: The carbamate group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Activities
Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate exhibits potential biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties, inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, in breast cancer cell lines, it demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
| Activity Type | Target Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast cancer cell line | 15 | Induction of apoptosis via caspase activation |
Mechanism of Action
The mechanism of action involves the interaction of the amino group with biological molecules through hydrogen bonding and the participation of the naphthalene ring in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate is distinct from similar compounds due to the presence of a naphthalene ring, which imparts unique electronic and steric properties. For example, Benzyl N-[2-amino-1-(phenyl)ethyl]carbamate features a phenyl ring instead of a naphthalene ring, while Benzyl N-[2-amino-1-(pyridin-2-yl)ethyl]carbamate contains a pyridine ring.
| Compound | Ring Structure | Unique Properties |
|---|---|---|
| Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate | Naphthalene | Distinct electronic and steric properties |
| Benzyl N-[2-amino-1-(phenyl)ethyl]carbamate | Phenyl | Different reactivity and biological interactions |
| Benzyl N-[2-amino-1-(pyridin-2-yl)ethyl]carbamate | Pyridine | Potential for different biological targets |
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